molecular formula C15H18N2O3 B8606941 tert-butyl 2-(3-acetyl-1H-indazol-1-yl)acetate

tert-butyl 2-(3-acetyl-1H-indazol-1-yl)acetate

Cat. No. B8606941
M. Wt: 274.31 g/mol
InChI Key: GFPAHKINDNKONS-UHFFFAOYSA-N
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Patent
US09388199B2

Procedure details

To a solution of 1-(1H-indazol-3-yl)ethanone [4498-72-0](2 g, 12.46 mmol) in CH3CN (50 mL) was added K2CO3 (3.97 g, 28.7 mmol) and tert-butyl 2-bromoacetate (2.58 mL, 17.48 mmol). The reaction mixture was stirred at 90° C. overnight. The reaction mixture was filtered, the residue was washed with CH3CN and the filtrate was concentrated under vacuum. The material thus obtained was used directly in the next step without further purification. MS: 275 [M+H]+; tR (HPLC conditions d): 3.78 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
2.58 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10](=[O:12])[CH3:11])=[N:2]1.C([O-])([O-])=O.[K+].[K+].Br[CH2:20][C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22]>CC#N>[C:10]([C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[N:1]([CH2:20][C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[N:2]=1)(=[O:12])[CH3:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1N=C(C2=CC=CC=C12)C(C)=O
Name
Quantity
3.97 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.58 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the residue was washed with CH3CN
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The material thus obtained
CUSTOM
Type
CUSTOM
Details
was used directly in the next step without further purification
CUSTOM
Type
CUSTOM
Details
3.78 min.
Duration
3.78 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(=O)C1=NN(C2=CC=CC=C12)CC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.